

Assessing the Cell Permeability of Gallinamide A TFA: Application Notes and Protocols

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Compound of Interest

Compound Name: Gallinamide A TFA

Cat. No.: B12369400

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Introduction

Gallinamide A, a cyclic depsipeptide isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of human Cathepsin L[1][2]. Cathepsin L is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including tumor invasion and metastasis, antigen processing, and viral entry[3][4][5]. The trifluoroacetic acid (TFA) salt of Gallinamide A is a common formulation for research and development purposes.

Understanding the cell permeability of **Gallinamide A TFA** is a critical step in its development as a potential therapeutic agent. Poor membrane penetration can significantly limit the efficacy of a drug targeting intracellular components. These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of **Gallinamide A TFA** using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Data Presentation

As no specific experimental data on the cell permeability of **Gallinamide A TFA** is publicly available, the following tables present a representative, hypothetical dataset. This data is intended to be illustrative of typical results obtained for a cyclic peptide with moderate passive permeability and potential for active transport.

Table 1: PAMPA Permeability of **Gallinamide A TFA**

Compound	Apparent Permeability (Papp) (10 ⁻⁶ cm/s)	Permeability Classification
Gallinamide A TFA	3.5 ± 0.4	Moderate
Propranolol (High Permeability Control)	15.2 ± 1.1	High
Atenolol (Low Permeability Control)	0.8 ± 0.2	Low

Table 2: Caco-2 Permeability of **Gallinamide A TFA**

Direction	Apparent Permeability (Papp) (10 ⁻⁶ cm/s)	Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)	2.1 ± 0.3	3.1
Basolateral to Apical (B-A)	6.5 ± 0.7	
Propranolol (High Permeability Control, A-B)	18.5 ± 1.5	0.9
Atenolol (Low Permeability Control, A-B)	0.5 ± 0.1	1.1

Note: An efflux ratio greater than 2 is generally indicative of active efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of **Gallinamide A TFA** across an artificial lipid membrane, providing a rapid and high-throughput screening method.

Materials:

- **Gallinamide A TFA**

- PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Propranolol and Atenolol (as controls)
- UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

- Prepare Donor Solutions:
 - Dissolve **Gallinamide A TFA** and control compounds in DMSO to create 10 mM stock solutions.
 - Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 μ M. The final DMSO concentration should be $\leq 1\%$.
- Hydrate the PAMPA Plate:
 - Add 180 μ L of PBS to each well of the acceptor plate.
 - Carefully place the donor plate on top of the acceptor plate, ensuring the filter membranes are in contact with the PBS.
 - Incubate for 15-30 minutes at room temperature to hydrate the membrane.
- Perform the Assay:
 - Carefully remove the donor plate and discard any remaining hydration buffer.
 - Add 180 μ L of the donor solutions (**Gallinamide A TFA** and controls) to the donor plate wells in triplicate.
 - Place the donor plate back onto the acceptor plate.

- Incubate the plate assembly at room temperature for 4-18 hours in a sealed container to prevent evaporation.
- Quantify Compound Concentrations:
 - After incubation, carefully separate the donor and acceptor plates.
 - Determine the concentration of **Gallinamide A TFA** and controls in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or LC-MS/MS for higher sensitivity and specificity).
- Calculate Apparent Permeability (P_{app}):
 - The apparent permeability coefficient (P_{app}) in cm/s is calculated using the following equation:

Where:

- V_D = Volume of the donor well (cm^3)
- V_A = Volume of the acceptor well (cm^3)
- A = Area of the membrane (cm^2)
- t = Incubation time (s)
- $[CA]$ = Concentration in the acceptor well at time t
- $[CD_{\text{initial}}]$ = Initial concentration in the donor well

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses the permeability of **Gallinamide A TFA** across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal epithelium. This assay can evaluate both passive and active transport mechanisms.

Materials:

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
- Transwell® inserts (e.g., 24-well format)
- Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
- **Gallinamide A TFA**
- Propranolol and Atenolol (as controls)
- Lucifer yellow (for monolayer integrity assessment)
- LC-MS/MS system

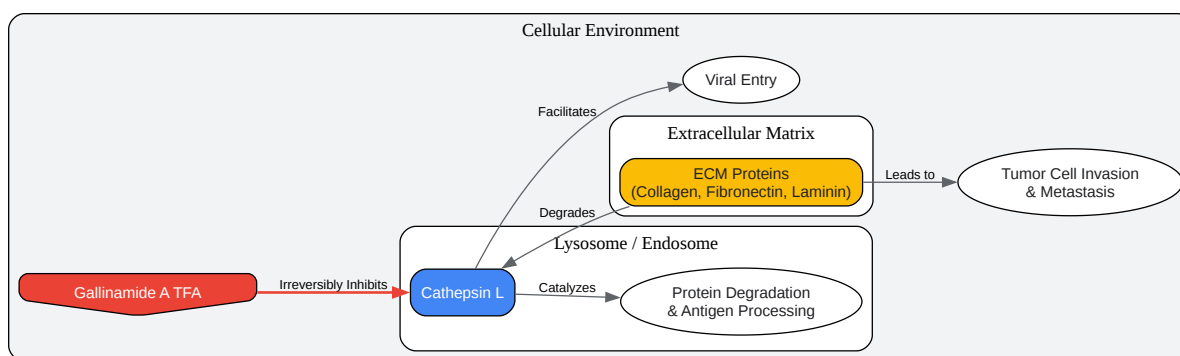
Procedure:

- Cell Culture and Seeding:
 - Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6×10^4 cells/cm².
 - Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
- Monolayer Integrity Test:
 - Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be $>250 \Omega \cdot \text{cm}^2$ to indicate a confluent monolayer.
 - Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be $<1.0 \times 10^{-6}$ cm/s.
- Permeability Assay (Bidirectional):
 - Apical to Basolateral (A-B) Transport:

- Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
 - Add 0.4 mL of HBSS (pH 6.5, to mimic the intestinal lumen) containing 10 μ M **Gallinamide A TFA** or control to the apical (donor) side.
 - Add 1.2 mL of HBSS (pH 7.4) to the basolateral (acceptor) side.
 - Incubate at 37°C with gentle shaking for 2 hours.
 - Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.
 - Basolateral to Apical (B-A) Transport:
 - Wash the monolayers as described above.
 - Add 1.2 mL of HBSS (pH 7.4) containing 10 μ M **Gallinamide A TFA** or control to the basolateral (donor) side.
 - Add 0.4 mL of HBSS (pH 7.4) to the apical (acceptor) side.
 - Incubate and sample from the apical side as described for A-B transport.
 - Sample Analysis:
 - Analyze the concentration of **Gallinamide A TFA** and controls in the collected samples using a validated LC-MS/MS method.
 - Calculate Apparent Permeability (Papp) and Efflux Ratio:
 - Calculate the Papp for both A-B and B-A directions using the following equation:
- Where:
- dQ/dt = The rate of permeation (μ mol/s)
 - A = The surface area of the membrane (cm^2)
 - C_0 = The initial concentration in the donor chamber (μ mol/ cm^3)

- The efflux ratio is calculated as $\text{Papp (B-A)} / \text{Papp (A-B)}$.

Visualizations



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